6-Fluoro-2-phenyl-1,3-benzothiazole

Antitumor Breast Cancer Fluorine Positional Isomers

6-Fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-94-3) is a halogenated member of the 2-arylbenzothiazole family, distinguished by a single fluorine atom at the 6-position of the benzothiazole core. This substitution pattern is a recognized strategy in medicinal chemistry to modulate electronic properties and metabolic stability without substantially altering molecular size.

Molecular Formula C13H8FNS
Molecular Weight 229.27 g/mol
CAS No. 1629-94-3
Cat. No. B3048266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-phenyl-1,3-benzothiazole
CAS1629-94-3
Molecular FormulaC13H8FNS
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C13H8FNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H
InChIKeyMBDZJNBYKCQZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-94-3): Core Chemical Identity and Procurement Baseline


6-Fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-94-3) is a halogenated member of the 2-arylbenzothiazole family, distinguished by a single fluorine atom at the 6-position of the benzothiazole core . This substitution pattern is a recognized strategy in medicinal chemistry to modulate electronic properties and metabolic stability without substantially altering molecular size [1]. The compound serves as a key synthetic intermediate and a reference scaffold in drug discovery programs targeting cancer, neurodegeneration, and infectious diseases.

Why 6-Fluoro-2-phenyl-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or Other Positional Isomers


Replacing 6-fluoro-2-phenyl-1,3-benzothiazole with the non-fluorinated parent or a regioisomeric fluorobenzothiazole introduces measurable differences in biological response. In a direct comparison of fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro isomer (10d) retains the biphasic dose-response relationship characteristic of antitumor benzothiazoles, whereas the 5- and 7-fluoro isomers (10h,i) lose this profile [1]. Furthermore, the 6-fluoro isomer generates exportable metabolites in sensitive MCF-7 cells, unlike the 5-fluoro counterpart, which produces none [1]. These regioisomer-specific behaviors mean that generic substitution within the fluoro series risks altering not only potency but also metabolic fate and selectivity—critical variables in drug development and chemical biology.

Quantitative Differentiation Evidence for 6-Fluoro-2-phenyl-1,3-benzothiazole Relative to Comparators


6-Fluoro vs. 5-Fluoro and 7-Fluoro Isomers: Biphasic Dose-Response Retention in Breast Cancer Cells

In a study of fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro isomer (compound 10d) retained the characteristic biphasic dose-response relationship in sensitive MCF-7 and MDA-MB-468 breast cancer cell lines, whereas the 5-fluoro (10h) and 7-fluoro (10i) isomers did not [1]. All compounds were potently cytotoxic with GI50 values below 1 nM [1].

Antitumor Breast Cancer Fluorine Positional Isomers

Metabolic Fate Divergence: 6-Fluoro vs. 5-Fluoro Isomer in MCF-7 Cells

The 6-fluoro isomer (10d) produces exportable metabolites when incubated with sensitive MCF-7 cells, in contrast to the 5-fluoro isomer (10h), which produces none [1]. Both compounds induce cytochrome P450 CYP1A1, an event central to the antitumor selectivity of this series [1].

Drug Metabolism Cytochrome P450 Breast Cancer

Lipophilicity Modulation: 6-Fluoro vs. Parent 2-Phenylbenzothiazole

The 6-fluoro substituent subtly increases lipophilicity relative to the non-fluorinated parent. The computed logP of 6-fluoro-2-phenylbenzothiazole is 4.10 , compared to 3.96 for 2-phenylbenzothiazole [1]. This ΔlogP of +0.14 is consistent with the electron-withdrawing effect of fluorine that slightly enhances membrane partitioning without introducing a strongly hydrophobic moiety that would violate Lipinski guidelines.

Physicochemical Properties Lipophilicity LogP

Enzyme Inhibition Potential: 6-Fluorobenzothiazole Scaffold in Cholinesterase Inhibitors

Derivatives of (R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine have been evaluated as acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) inhibitors [1]. The 6-fluoro substituent contributes to the inhibitory activity of these ureas, with reported IC50 values in the micromolar range for both enzymes [1]. In a related series of 2-substituted 6-fluorobenzo[d]thiazole cholinesterase inhibitors, the 6-fluoro group was consistently associated with higher potency compared to unsubstituted analogues [2].

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Optimal Research and Industrial Application Scenarios for 6-Fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-94-3)


Anticancer Lead Optimization Requiring Regiospecific Fluorine SAR

Medicinal chemistry teams developing 2-arylbenzothiazole antitumor agents should procure the 6-fluoro regioisomer specifically when the goal is to retain a biphasic dose-response relationship in breast cancer cell lines, a feature lost by 5-fluoro and 7-fluoro isomers [1]. Use as the core scaffold for derivatization at the 4'-position of the phenyl ring.

ADME and Metabolite Identification Studies in Oncology

The 6-fluoro scaffold is appropriate for metabolite profiling studies because, unlike the 5-fluoro isomer, it generates detectable exportable metabolites in MCF-7 breast cancer cells [1]. Researchers investigating cytochrome P450-mediated activation pathways can use this compound as a positive-control substrate for CYP1A1 induction and metabolite generation assays.

Cholinesterase Inhibitor Development for Neurodegenerative Disease

The 6-fluorobenzothiazole nucleus is a validated pharmacophore for ACHE and BCHE inhibition [1]. Procurement of 6-fluoro-2-phenyl-1,3-benzothiazole as a building block enables the synthesis of focused libraries of 2-substituted derivatives, with the 6-fluoro group consistently contributing to enhanced inhibitory potency relative to the non-fluorinated core [2].

Physicochemical Property Benchmarking in Fragment-Based Drug Design

With a logP of 4.10 and polar surface area of 41.13 Ų [1], 6-fluoro-2-phenyl-1,3-benzothiazole represents a moderately lipophilic fragment suitable for benchmarking the impact of 6-position halogenation on membrane permeability. It can serve as a reference compound in fragment growing campaigns where incremental logP modulation by fluorine is desired without introducing metabolic instability associated with larger halogens.

Quote Request

Request a Quote for 6-Fluoro-2-phenyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.